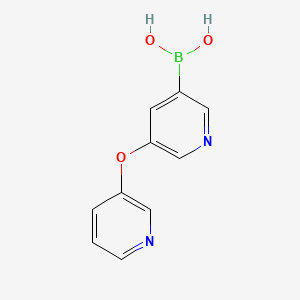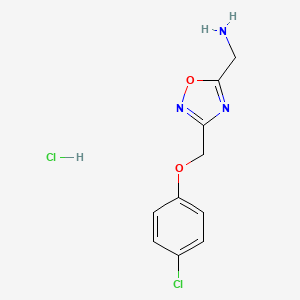
(3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO . It is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular weight of this compound is 270.16 g/mol . The InChI code is 1S/C13H12ClNO.ClH/c14-11-4-6-12 (7-5-11)16-13-3-1-2-10 (8-13)9-15;/h1-8H,9,15H2;1H . The canonical SMILES structure is C1=CC (=CC (=C1)OC2=CC=C (C=C2)Cl)CN.Cl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact mass is 269.0374194 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of complex molecules. Its structure, containing both an oxadiazole ring and a chlorophenoxy group, makes it a versatile precursor for constructing heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .
Material Science
In material science, this compound’s unique chemical properties could be explored for the development of novel polymers. Its ability to act as a linking agent between different polymer chains can lead to the creation of new materials with enhanced durability and chemical resistance .
Pharmaceutical Research
The compound’s structural features suggest potential for drug design and discovery. It could be used to develop new therapeutic agents, particularly in targeting neurological disorders due to its potential to cross the blood-brain barrier given its amine and oxadiazole components .
Agricultural Chemistry
As a derivative of chlorophenoxy, this compound may have applications in the development of new herbicides or pesticides. Its molecular structure could be tailored to interact with specific biological pathways in pests or weeds, offering a targeted approach to crop protection .
Analytical Chemistry
This compound can be used as a standard or reagent in chromatographic methods such as HPLC or LC-MS, aiding in the identification and quantification of similar compounds within complex mixtures .
Environmental Science
Research into the environmental fate and transport of this compound can provide insights into the degradation processes of chlorophenoxy derivatives. This is crucial for assessing the environmental impact and developing strategies for the remediation of contaminated sites .
Biochemistry
In biochemistry, the compound could be utilized in enzyme inhibition studies. Its structure allows for the exploration of its interaction with various enzymes, which can lead to a better understanding of enzyme mechanisms and the development of enzyme inhibitors .
Nanotechnology
The compound’s potential to form stable complexes with metals can be harnessed in the synthesis of metal-organic frameworks (MOFs) or nanoparticles, which have a wide range of applications from catalysis to drug delivery systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c11-7-1-3-8(4-2-7)15-6-9-13-10(5-12)16-14-9;/h1-4H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMOMGIIFJXSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NOC(=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



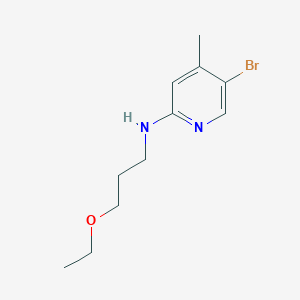


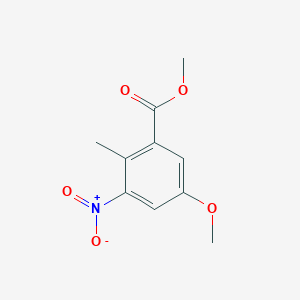

![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
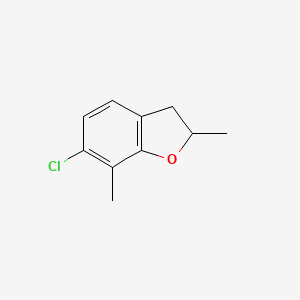




![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)

